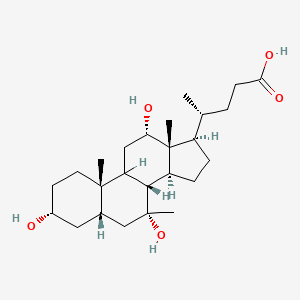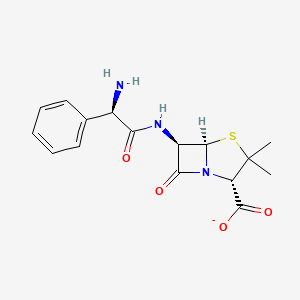
Ampicillin(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ampicillin(1-) is a penicillinate anion. It is a conjugate base of an ampicillin.
Aplicaciones Científicas De Investigación
Ampicillin/Sulbactam Combination Therapy
Ampicillin/sulbactam is a combination used for treating severe bacterial infections. It has a broad spectrum of activity against Gram-positive, Gram-negative, and anaerobic bacteria, effective in treating lower respiratory tract infections, aspiration pneumonia, gynaecological/obstetrical infections, intra-abdominal infections, paediatric infections, diabetic foot infections, and skin and soft tissue infections (Rafailidis, Ioannidou, & Falagas, 2012).Antibiotic Resistance Studies
Ampicillin is used in research to detect antibiotic resistance genes in environmental samples, such as Bla-1, Bla-SHV, and Bla-TEM genes encoding ß-lactamases that confer resistance to ampicillin. This research is crucial in understanding antibiotic resistance mechanisms (Bell et al., 2016).Agricultural Applications
In agriculture, Ampicillin-resistant Bacillus pumilus BX-4 has been studied for its disease-controlling and colonization effects in the tomato rhizosphere. This strain shows potential for bio-controlling mechanisms in crop protection (Zong-wen, 2009).Environmental Impact Studies
The degradation and environmental impact of ampicillin in water treatment processes have been studied. For instance, the effectiveness of electrochemical advanced oxidation processes (EAOPs) in degrading ampicillin and removing its antimicrobial activity from wastewater is a significant area of research (Vidal et al., 2019).Pharmacokinetics and Effects in Neonates and Infants
The pharmacokinetics and effects of ampicillin in neonates and infants have been extensively studied. These studies explore optimal dosing and the efficacy of ampicillin in treating various infections in young patients (Pacifici, 2017).Biosensing and Detection Technologies
Research on developing biosensors for detecting ampicillin in various mediums, like using titanium dioxide nanoparticle-based electrodes, has been conducted. These technologies are crucial for monitoring and controlling ampicillin levels in pharmaceutical and agricultural industries (Paraja, Gopinath, & Arshad, 2019).Drug Stability and Degradation Studies
Studies on ampicillin's stability and degradation under various conditions (like pH, UV light, heat) contribute to understanding its shelf life and efficacy in different formulations (Naveed, Mateen, & Nazeer, 2014).
Propiedades
Nombre del producto |
Ampicillin(1-) |
|---|---|
Fórmula molecular |
C16H18N3O4S- |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C16H19N3O4S/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23)/p-1/t9-,10-,11+,14-/m1/s1 |
Clave InChI |
AVKUERGKIZMTKX-NJBDSQKTSA-M |
SMILES isomérico |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)[O-])C |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)[O-])C |
SMILES canónico |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)[O-])C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1b,6-Dihydroxy-6a-methyl-8-(prop-1-en-2-yl)hexahydrospiro[2,5-methanooxireno[3,4]cyclopenta[1,2-d]oxepine-7,2'-oxiran]-3(2h)-one](/img/structure/B1205418.png)
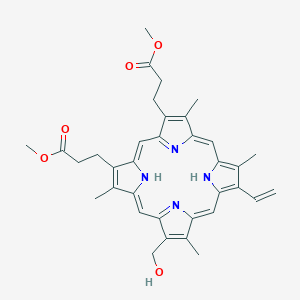

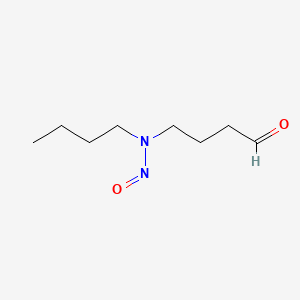
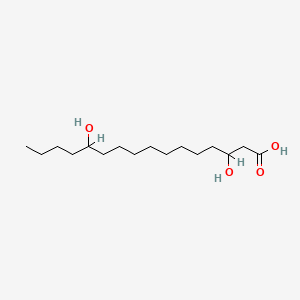
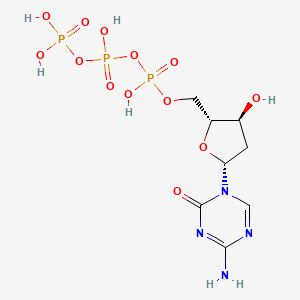
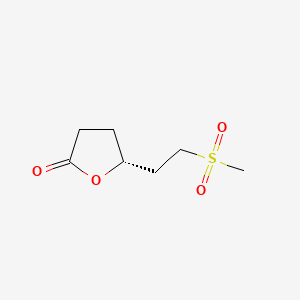
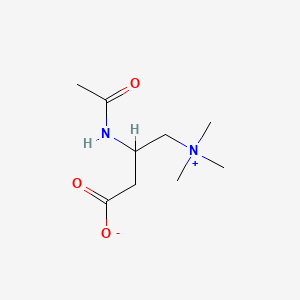
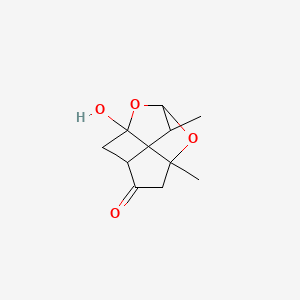
![11-Methyl-8-oxa-11-azatetracyclo[10.3.1.01,9.02,7]hexadeca-2(7),3,5-trien-6-ol](/img/structure/B1205434.png)

